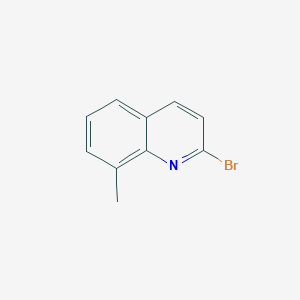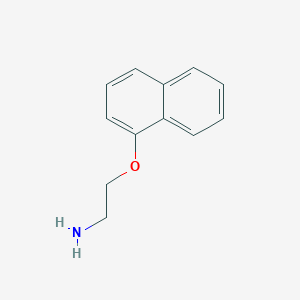
2-(Naphthalen-1-yloxy)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Naphthalen-1-yloxy)ethanamine is a chemical compound with the molecular formula C12H13NOThis compound is a white to off-white crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
- 2-(Naphthalen-1-yloxy)ethanamine interacts with a specific target called Transient Receptor Potential Melastatin 4 (TRPM4) . TRPM4 is considered a potential target for cancer and other human diseases .
- The inhibition of TRPM4 by NPOE may lead to altered cellular responses, including reduced proliferation and changes in protein expression .
Target of Action
Mode of Action
Result of Action
Biochemische Analyse
Biochemical Properties
2-(Naphthalen-1-yloxy)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a TRPM4 inhibitor, which is a transient receptor potential melastatin 4 channel involved in various physiological processes . The interaction between this compound and TRPM4 can inhibit the channel’s activity, leading to potential therapeutic effects in conditions like prostate cancer .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in prostate cancer cells by inhibiting the TRPM4 channel . This inhibition leads to reduced cell proliferation and colony formation, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the TRPM4 channel, this compound inhibits its activity, leading to downstream effects such as reduced androgen receptor protein expression and increased apoptosis in cancer cells . This mechanism underscores its potential therapeutic applications in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses might be insufficient to achieve the desired therapeutic outcomes. It is essential to determine the optimal dosage that balances efficacy and safety. Studies have indicated that dose-dependent effects are observed, with higher doses potentially leading to increased apoptosis in cancer cells .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, which include oxidation, reduction, and conjugation processes . These metabolic pathways are crucial for its biotransformation and elimination from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported through cellular membranes and distributed to different tissues. It interacts with transporters and binding proteins that facilitate its movement and localization within the body. Understanding its transport and distribution is vital for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 2-(Naphthalen-1-yloxy)ethanamine involves the catalytic amination of naphthalene. This process uses vanadium catalysts under mild conditions to achieve a high yield of naphthylamine, which can then be further reacted to form this compound . Another method involves the reduction of nitriles using lithium tetrahydridoaluminate (III) (LiAlH4), which is a common reducing agent in organic synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the use of catalytic amination and reduction reactions suggests that these methods could be scaled up for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Naphthalen-1-yloxy)ethanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoxy derivatives.
Reduction: Reduction reactions can convert it into more reduced forms of naphthylamine.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium tetrahydridoaluminate (III) (LiAlH4) is commonly used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoxy derivatives, while reduction can produce different forms of naphthylamine.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It has been investigated for its potential biological activities, including its role as a TRPM4 inhibitor for the treatment of prostate cancer.
Medicine: The compound’s antiproliferative activity against cancer cell lines makes it a promising candidate for further drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Naphthalen-1-yl)ethanamine: This compound is structurally similar but lacks the oxygen atom in the ether linkage.
2-(Naphthalen-1-yloxy)-N-phenylacetamide: This derivative has been studied for its TRPM4 inhibitory activity and potential anticancer properties.
Uniqueness
2-(Naphthalen-1-yloxy)ethanamine is unique due to its specific molecular structure, which allows it to interact with TRPM4 channels effectively. This interaction is not observed in other similar compounds, making it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-naphthalen-1-yloxyethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBZLKKWMHCRNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285200.png)





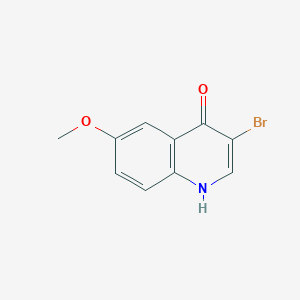

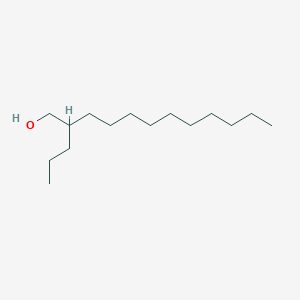
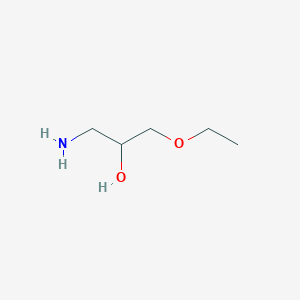
![8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1285241.png)
